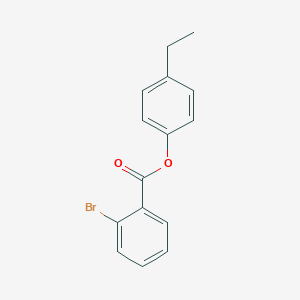

4-Ethylphenyl 2-bromobenzoate

Description

4-Ethylphenyl 2-bromobenzoate is a brominated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the ortho position (C2) and a 4-ethylphenyl group as the esterifying alcohol. Its molecular formula is C₁₅H₁₃BrO₂, with a molecular weight of 305.17 g/mol.

Properties

Molecular Formula |

C15H13BrO2 |

|---|---|

Molecular Weight |

305.17 g/mol |

IUPAC Name |

(4-ethylphenyl) 2-bromobenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-2-11-7-9-12(10-8-11)18-15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |

InChI Key |

ZSXRSNPKYWCPMJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in 4-ethylphenyl 2-bromobenzoate is susceptible to hydrolysis under acidic or basic conditions, yielding 2-bromobenzoic acid and 4-ethylphenol.

Key Pathways

-

Basic Hydrolysis (Saponification):

Reacting with aqueous NaOH or KOH generates the sodium/potassium salt of 2-bromobenzoic acid. For example, similar esters like ethyl 4-bromobenzoate undergo saponification at 60°C in the presence of cesium carbonate, achieving 90% yield . -

Acidic Hydrolysis:

HCl or H₂SO₄ in refluxing ethanol/water mixtures typically cleave esters, though rates depend on steric effects from the 4-ethylphenyl group.

Table 1: Hydrolysis Conditions for Bromobenzoate Esters

| Substrate | Conditions | Catalyst/Base | Yield | Source |

|---|---|---|---|---|

| Ethyl 4-bromobenzoate | Toluene, 60°C, 3h | Cs₂CO₃ | 90% | |

| 4-Nitrophenyl benzoate | 0.1M NaOH, 25°C, 1h | – | 95% |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing ester group meta to the bromine in 2-bromobenzoate activates the aryl bromide for NAS with strong nucleophiles (e.g., amines, alkoxides).

Observed Reactions

-

Amine Substitution:

In THF with Bu₃P/Et₃N, bromobenzoates react with benzoyl chlorides to form furan derivatives . For this compound, analogous substitutions could yield biaryl ethers or amines. -

Methoxydehalogenation:

Methanol with Pd(OAc)₂/Xantphos at 80°C replaces Br with OMe in similar substrates .

Table 2: NAS Reaction Parameters

| Nucleophile | Conditions | Catalyst/Ligand | Product Type | Yield | Source |

|---|---|---|---|---|---|

| Benzoyl Cl | THF, 27–30°C, 15–30 min | Bu₃P/Et₃N | Furan derivatives | 81–92% | |

| NaOMe | Pd(OAc)₂, Xantphos, 80°C | – | Methoxyarenes | 70–85% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.

Example Pathways

-

Suzuki Coupling:

Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O at 80°C, bromobenzoates form biaryl esters. This method is effective for electron-deficient aryl bromides . -

Buchwald-Hartwig Amination:

With Pd₂(dba)₃ and BINAP, bromides couple with amines to produce aryl amines.

Table 3: Cross-Coupling Efficiency

| Reaction Type | Conditions | Catalyst/Base | Coupling Partner | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃, dioxane | 80°C, 12h | Arylboronic acid | 75–90% | |

| Amination | Pd₂(dba)₃, BINAP, t-BuONa | Toluene, 100°C | Piperidine | 60–78% |

Electrophilic Aromatic Substitution (EAS)

The 4-ethylphenyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position relative to the ethyl substituent.

Potential Reactions

-

Nitration:

HNO₃/H₂SO₄ selectively nitrates the 4-ethylphenyl ring at the para position, though steric hindrance may reduce yields. -

Sulfonation:

Fuming H₂SO₄ introduces a sulfonic acid group, enhancing water solubility.

Stability and Side Reactions

-

Thermal Decomposition:

Above 200°C, decarboxylation or cleavage of the ester bond may occur. -

Photoreactivity:

UV light could induce homolytic cleavage of the C-Br bond, forming radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-ethylphenyl 2-bromobenzoate with key analogs from literature:

Key Observations:

Substituent Effects: Bromine at ortho (C2) in the target compound enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack. In contrast, para-substituted bromine in 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate directs electronic effects toward the ketone group, altering photolytic behavior .

Backbone Diversity: Benzoate esters (target compound and 4-chloro analog) exhibit rigidity due to aromaticity, whereas aliphatic esters (e.g., Ethyl 2-bromo-4-phenylbutanoate) offer conformational flexibility, influencing their use in polymer synthesis .

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for 4-Ethylphenyl 2-bromobenzoate?

- Methodological Answer : The synthesis typically involves esterification of 2-bromobenzoic acid with 4-ethylphenol. A common approach uses coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane. Reaction progress is monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1). Post-reaction, purification via column chromatography (silica gel, gradient elution) yields the product. Confirm purity using NMR (¹H, ¹³C) and FTIR (ester C=O stretch ~1720 cm⁻¹) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXTL (Bruker AXS) for structure solution and refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Resolve potential disorder using the TWIN/BASF commands in SHELXL .

- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8 Hz, 1H, aromatic), 7.65 (t, J = 8 Hz, 1H), 7.45 (d, J = 8 Hz, 2H, ethylphenyl), 2.65 (q, J = 7.6 Hz, 2H, CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃). Compare with computed spectra (DFT/B3LYP/6-31G*) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.

- Spill Management : Neutralize with sodium bicarbonate, collect using inert absorbents (e.g., vermiculite), and dispose as halogenated waste .

- Storage : Keep in amber glass vials under nitrogen at 4°C to prevent hydrolysis .

Advanced Questions

Q. How can researchers address discrepancies in crystallographic data for brominated aromatic esters?

- Methodological Answer :

- Twinning Analysis : Use Flack’s x parameter in SHELXL to distinguish between true chirality and pseudo-centrosymmetric twinning. For structures with Z’ > 1, apply the RIGU restraint to refine disordered moieties .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks .

Q. What computational strategies are effective in predicting the reactivity of this compound in drug-design studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Parameterize the bromine atom with Merck Molecular Force Field (MMFF94) charges .

- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36m to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

Q. How to resolve contradictions between experimental and computational physicochemical properties (e.g., melting point)?

- Methodological Answer :

- Experimental Validation : Perform DSC (Differential Scanning Calorimetry) at 10°C/min under nitrogen. Compare with computational predictions (e.g., COSMO-RS in TURBOMOLE).

- Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and analyze PXRD patterns to identify polymorphic forms .

Q. What analytical techniques are optimal for studying degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor degradation products (e.g., 2-bromobenzoic acid) via negative-ion ESI .

- Kinetic Studies : Conduct pH-dependent hydrolysis (pH 3–11) at 25°C. Fit data to a first-order model using MATLAB’s Curve Fitting Toolbox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.